![molecular formula C21H21N5O4 B2374172 N-(3-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-01-9](/img/structure/B2374172.png)

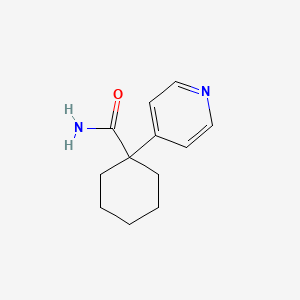

N-(3-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

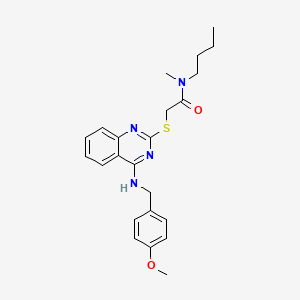

“N-(3-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic compound. It contains a triazine ring, which is a class of nitrogen-containing heterocycles . The parent molecules’ molecular formula is (CH2)3(NH)3 . They exist in three isomeric forms, 1,3,5-triazinanes being common . The triazinanes have a six-membered cyclohexane-like ring but with three carbons replaced by nitrogens .

Synthesis Analysis

The synthesis of such compounds often involves complex procedures. For instance, 1,2,4-triazine derivatives can be synthesized through a variety of methods . An efficient one-pot two-step synthesis of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported, which involved a solvent-free condensation/reduction reaction sequence .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. For example, a related compound, 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl, was found to have radicals within its structure that are near perpendicular to each other (87.76°) and form a herringbone pattern .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex. For instance, a related compound, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was synthesized through a solvent-free condensation/reduction reaction sequence .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Triazinanes, which are a class of nitrogen-containing heterocycles, have a molecular formula of (CH2)3(NH)3 and a molar mass of 87.126 g·mol −1 .Wissenschaftliche Forschungsanwendungen

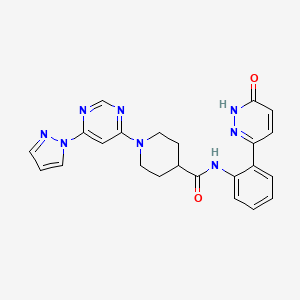

Phosphodiesterase Inhibitors

Raboisson et al. (2003) explored pyrazolo[1,5-a]-1,3,5-triazines as a new structural class of potent phosphodiesterase type 4 inhibitors. These compounds were found to strongly inhibit LPS-induced TNFalpha release from human mononuclear cells. This research suggests potential applications in inflammatory disorders. Read more.

Antitumor Activity

Remers et al. (2015) investigated compounds synthesized from carbendazim, a benzimidazole derivative. They identified specific s-triazine derivatives showing activity against pancreatic tumor cells, suggesting a potential role in cancer treatment. Read more.

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds, including some based on triazine structures, and screened them as cyclooxygenase-1/2 inhibitors with analgesic and anti-inflammatory activities. This research indicates the utility of these compounds in managing pain and inflammation. Read more.

Cytotoxic Activity

Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and related pyrazolo[1,5-a]pyrimidine derivatives. They investigated their cytotoxic activity against Ehrlich Ascites Carcinoma cells, pointing to potential applications in cancer therapy. Read more.

Magnetic Materials

Uysal et al. (2010) synthesized dendrimeric melamine-cored complexes with triazine rings, investigating their magnetic behaviors. These findings could have implications in the development of magnetic materials. Read more.

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its biological activities, and development of its pharmaceutical applications. For instance, pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities , suggesting potential future directions for this compound.

Eigenschaften

IUPAC Name |

8-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4/c1-29-16-8-6-15(7-9-16)25-10-11-26-20(28)18(23-24-21(25)26)19(27)22-13-14-4-3-5-17(12-14)30-2/h3-9,12H,10-11,13H2,1-2H3,(H,22,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEXSBHNSFRBTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC(=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2374089.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2374092.png)

![N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2374095.png)

![Ethyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B2374097.png)

![ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2374099.png)

![3-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2374105.png)

![N-[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2374110.png)

![2-[[4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2374112.png)